molecular formula C10H14O2 B1266026 2-Butylhydroquinone CAS No. 4197-69-7

2-Butylhydroquinone

Cat. No. B1266026
CAS RN: 4197-69-7
M. Wt: 166.22 g/mol
InChI Key: XRCRJFOGPCJKPF-UHFFFAOYSA-N
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Description

2-Butylhydroquinone, also known as tert-Butylhydroquinone (TBHQ), is a synthetic aromatic organic compound. It belongs to the class of organic compounds known as phenylpropanes . It is a derivative of hydroquinone, substituted with a tert-butyl group .


Synthesis Analysis

TBHQ is industrially synthesized through the reaction of p-benzoquinone and isobutene or tert-butanol. The resultant product is further refined and purified . A study has also investigated the thermal behavior and polymorphism of TBHQ. Depending on heating conditions, TBHQ presents sublimation at isothermal conditions or melting followed by evaporation under dynamic heating .


Molecular Structure Analysis

The chemical formula of TBHQ is C10H14O2 . It has been found that TBHQ can exist in different structural arrangements but keep the same chemical composition . Well-defined crystals were obtained from the commercial material by evaporation/sublimation and their structures were elucidated by single-crystal X-ray diffraction .


Chemical Reactions Analysis

TBHQ can undergo various reactions depending on the conditions. For instance, depending on heating conditions, TBHQ can evaporate after melting or undergo decomposition .


Physical And Chemical Properties Analysis

TBHQ is a white crystalline solid at room temperature with a faint, characteristic odor . It is relatively stable under normal conditions and displays a melting point in the range of 126.5 – 128.5 °C . The compound exhibits both hydrophilic and lipophilic properties, making it soluble in both water and organic solvents like ethanol and propylene glycol .

Scientific Research Applications

Antioxidant Properties and Food Additive Uses

2-Butylhydroquinone (TBHQ) serves primarily as an antioxidant used in foods to prevent oxidative deterioration and rancidity. It has been utilized in fatty foods, enhancing their shelf life and maintaining quality. Investigations into TBHQ have focused on its efficiency in this role, exploring its potential in various food products. Studies highlight its widespread use due to potent anti-lipid peroxidation activity (Gharavi, Haggarty & El-Kadi, 2007).

Interaction with Biological Molecules

Research has demonstrated that TBHQ interacts with biological molecules such as bovine serum albumin (BSA). Multispectroscopic studies indicate that TBHQ binds to BSA, suggesting potential implications for its behavior in biological systems. This interaction and the resultant effects on protein conformation provide insights into the biocompatibility and bioactivity of TBHQ (Shahabadi, Maghsudi, Kiani & Pourfoulad, 2011).

Potential in Therapeutic Applications

There's growing interest in TBHQ's role in therapeutic applications. It has shown promise in alleviating early brain injury and cognitive dysfunction in experimental models, suggesting its potential in neuroprotection. Studies indicate that TBHQ could be influential in treating conditions like subarachnoid hemorrhage, primarily through its activation of the Keap1/Nrf2/ARE pathway, known for its role in combating oxidative stress (Wang, Ji, Wu, Qiu, Li, Shao & Chen, 2014).

Antioxidant Responsive Element Activation

TBHQ's ability to activate the antioxidant responsive element (ARE) has been noted in studies focusing on cellular protection against oxidative stress-induced apoptosis. This activation indicates its potential in preventive strategies against oxidative damage in various cell types, including those affected by neurological disorders (Li, Lee & Johnson, 2002).

Antibacterial Properties

Interestingly, TBHQ and its oxidation product, tert-butylbenzoquinone (TBBQ), have demonstrated antibacterial activity. Research suggests that these compounds, particularly TBBQ, can disrupt bacterial cell membrane integrity, offering a potential avenue for developing new antibacterial agents (Ooi, Chopra, Eady, Cove, Bojar & O’Neill, 2013).

properties

IUPAC Name

2-butylbenzene-1,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c1-2-3-4-8-7-9(11)5-6-10(8)12/h5-7,11-12H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRCRJFOGPCJKPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=C(C=CC(=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10194787
Record name 2-Butylhydroquinone
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Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Butylhydroquinone

CAS RN

4197-69-7
Record name 2-Butylhydroquinone
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Record name 2-Butylhydroquinone
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Record name NSC99300
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Record name 2-Butylhydroquinone
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Record name 2-butylhydroquinone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
BA Kolvenbach, M Lenz, D Benndorf… - AMB …, 2011 - amb-express.springeropen.com
… A direct comparison to 2-butylhydroquinone, which bears a linear alkyl, was not possible as it could not be commercially obtained. Concluding from our data, an involvement of HQDO in …
Number of citations: 30 amb-express.springeropen.com
GV Fomin, YA Ivanov, AB Shapiro, AN Zolotov… - Bulletin of the Academy …, 1978 - Springer
… The starting Ar4N2 is regenerated when a reducing agent (2-butylhydroquinone) is added to a solution that contains the photochemically obtained Ar4 N+" radicals. However, reduction …
Number of citations: 3 link.springer.com
V Pullarkat, Z Meng, SM Tahara, CS Johnson… - …, 2014 - Taylor & Francis
Oxidant stress is implicated in the manifestations of sickle cell disease including hemolysis and vascular occlusion. Strategies to induce antioxidant response as well as Hb F (α2γ2) …
Number of citations: 17 www.tandfonline.com
TK Gazizov, VA Kharlamov, AN Pudovik - … of the Academy of Sciences of …, 1978 - Springer
… The starting Ar4N2 is regenerated when a reducing agent (2-butylhydroquinone) is added to a solution that contains the photochemically obtained Ar4 N+" radicals. However, reduction …
Number of citations: 4 link.springer.com
XJ Salom-Roig, P Renaud - Synthesis, 2006 - thieme-connect.com
… Thus, the crude product of the addition of butyllithium to monoprotected quinone 1 was directly treated with oxalic acid to afford the 2-butylhydroquinone 9 in 51% yield (Scheme [2] ). A …
Number of citations: 5 www.thieme-connect.com

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